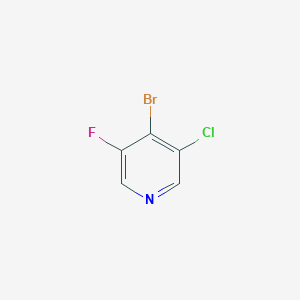

4-Bromo-3-chloro-5-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-5-3(7)1-9-2-4(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORXILCJYZLTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299559 | |

| Record name | 4-Bromo-3-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211590-18-9 | |

| Record name | 4-Bromo-3-chloro-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unlocking Synthetic Versatility with a Tri-Halogenated Pyridine Scaffold

An In-Depth Technical Guide to 4-Bromo-3-chloro-5-fluoropyridine (CAS: 1211590-18-9)

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of functionalized heterocyclic building blocks is paramount. This compound emerges as a highly valuable, yet specialized, intermediate. Its unique arrangement of three distinct halogen atoms on a pyridine core offers a rich platform for selective, sequential chemical modifications. This guide provides an in-depth analysis of its properties, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage its synthetic potential. The strategic placement of bromine, chlorine, and fluorine atoms allows for a nuanced approach to molecular construction, where each halogen can be addressed with a high degree of chemoselectivity.

Section 1: Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of any successful experimental work. This compound is registered under CAS number 1211590-18-9.[1][2][3]

Key Identifiers and Structural Data

| Property | Value | Source(s) |

| CAS Number | 1211590-18-9 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₂BrClFN | [2] |

| Molecular Weight | 210.43 g/mol | [2] |

| InChI Key | DGAXTZFGBOIDAB-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | C1=C(C(=C(C=N1)Br)Cl)F | [4] |

Physicochemical Characteristics

While extensive physical data for this specific isomer is not broadly published, properties can be inferred from closely related structures and supplier information. For instance, the isomer 3-Bromo-4-chloro-5-fluoropyridine is noted to be a solid.[5] Researchers should always refer to the specific batch's Certificate of Analysis (CoA) for precise data.

| Property | Value | Notes |

| Physical Form | Likely a solid at room temperature. | Based on related structures.[5] |

| Storage Temperature | Recommended: Inert atmosphere, 2-8°C. | A common storage condition for reactive halogenated heterocycles to ensure long-term stability.[5] |

Section 2: Reactivity Profile and Synthetic Strategy

The true utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to functionalization, which is a cornerstone of efficient and elegant molecular synthesis.

The C-Br bond at the 4-position is the most reactive site for classic metal-catalyzed cross-coupling reactions. This is due to its lower bond dissociation energy compared to C-Cl and C-F bonds, making it more susceptible to oxidative addition into a metal catalyst complex (e.g., Palladium(0)). This selective reactivity is fundamental to its role as a versatile building block.[6]

The C-Cl bond at the 3-position is significantly less reactive in cross-coupling reactions but can be targeted under more forcing conditions or with specialized catalyst systems. It is also a viable site for nucleophilic aromatic substitution (SNAr), although the electron-withdrawing nature of the adjacent halogens and the ring nitrogen are the primary activators.

The C-F bond at the 5-position is the most robust and generally unreactive towards cross-coupling. Its primary role is often as a stable substituent that modulates the electronic properties (pKa, lipophilicity) of the final molecule or participates in key hydrogen bonding interactions in a biological context.

Caption: Selective functionalization pathways for this compound.

Section 3: Key Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are privileged scaffolds in medicinal and agricultural chemistry. The specific substitution pattern of this compound makes it an ideal starting point for synthesizing complex molecules with potential biological activity.

-

Medicinal Chemistry: It serves as a key intermediate for introducing a 3-chloro-5-fluoropyridine moiety into a larger molecule.[6] This fragment is desirable for its ability to fine-tune pharmacokinetic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides another point for potential modification or steric bulk.

-

Agrochemicals: Similar to its role in medicine, this compound is a building block for novel pesticides, herbicides, and fungicides.[6] The halogen atoms contribute to the bioactivity and stability of the final agrochemical product.[6]

Exemplary Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The following protocol describes a standard, self-validating procedure for the selective functionalization at the C4-Bomo position.

Objective: To synthesize a 4-aryl-3-chloro-5-fluoropyridine derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water or DME)

Protocol:

-

Inert Atmosphere: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Palladium(0) catalyst.

-

Solvent & Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of inert gas.

-

Reaction: Heat the mixture to the required temperature (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 4: Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound and its analogues must be handled with appropriate care. Safety data sheets for similar compounds indicate they are typically classified as harmful and irritants.[7][8][9]

Mandatory Safety Precautions

| Hazard Class | Precautionary Measures | First Aid |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7][10] Do not eat, drink, or smoke when using.[7][8] Use only in a well-ventilated area or fume hood.[7][8] | IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7] IF INHALED: Remove person to fresh air.[7] |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[7][10] Wear protective gloves, protective clothing, and eye/face protection.[7][8] | IF ON SKIN: Wash with plenty of soap and water.[7] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Storage | Store under an inert atmosphere.[5] Keep container tightly closed in a dry, well-ventilated place.[7] Recommended temperature: 2-8°C.[5] | N/A |

Handling Protocol:

-

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

-

Conduct all manipulations within a certified chemical fume hood.

-

Wear standard personal protective equipment (PPE): safety goggles, a lab coat, and nitrile gloves.

-

Avoid creating dust.

-

Ensure an eyewash station and safety shower are readily accessible.[11]

Conclusion

This compound is a potent synthetic intermediate whose value is defined by the orchestrated reactivity of its halogen substituents. For the medicinal or agrochemical scientist, it offers a reliable and versatile platform for accessing novel 4-substituted-3-chloro-5-fluoropyridine derivatives. A thorough understanding of its reactivity profile, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit its synthetic potential in the development of next-generation molecules.

References

-

PubChem. 4-Bromo-3-chloro-2-fluoropyridine | C5H2BrClFN | CID 56604170. [Link]

-

PubChem. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174. [Link]

-

LookChem. Cas 884494-36-4,3-BROMO-2-CHLORO-5-FLUOROPYRIDINE. [Link]

-

PubChemLite. 4-bromo-3-chloro-5-(trifluoromethyl)pyridine (C6H2BrClF3N). [Link]

-

Autech. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. [Link]

Sources

- 1. 1211590-18-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1211590-18-9 [chemicalbook.com]

- 4. Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 [smolecule.com]

- 5. 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-3-chloro-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 4-bromo-3-chloro-5-fluoropyridine dictates its spectral behavior. The pyridine ring is an electron-deficient aromatic system, and the presence of three distinct halogen substituents further influences the electron distribution and vibrational modes of the molecule.

Figure 1: Chemical structure of this compound.

This guide will now delve into the predicted spectral data for this molecule, explaining the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.50 | Doublet of doublets (dd) | J(H,F) ≈ 3.0, J(H,H) ≈ 1.5 | H-2 |

| ~8.65 | Doublet of doublets (dd) | J(H,F) ≈ 1.5, J(H,H) ≈ 1.5 | H-6 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the three halogen substituents will significantly deshield the ring protons, causing them to resonate at a low field (downfield) in the range of δ 8.0-9.0 ppm. The precise chemical shifts are influenced by the combined inductive and mesomeric effects of all substituents. The proton at the C-6 position is anticipated to be slightly further downfield than the proton at C-2 due to the proximity of the electronegative fluorine atom.

-

Multiplicities and Coupling Constants: The two protons at positions 2 and 6 will exhibit spin-spin coupling to each other and to the fluorine atom at position 5.

-

¹H-¹H Coupling: A small meta coupling (⁴JHH) of approximately 1.5 Hz is expected between H-2 and H-6.

-

¹H-¹⁹F Coupling: The fluorine atom at C-5 will couple to both H-2 and H-6. A larger meta coupling (⁴JHF) of around 3.0 Hz is anticipated between H-2 and F-5, while a smaller para coupling (⁵JHF) of approximately 1.5 Hz is expected between H-6 and F-5.

-

The resulting signal for H-2 will therefore be a doublet of doublets, as will the signal for H-6.

-

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-32.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (JCF, Hz) | Assignment |

| ~150-155 | Doublet, ¹JCF ≈ 240-260 | C-5 |

| ~145-150 | Doublet, ²JCF ≈ 20-30 | C-6 |

| ~140-145 | Doublet, ³JCF ≈ 5-10 | C-4 |

| ~130-135 | Singlet | C-3 |

| ~125-130 | Doublet, ³JCF ≈ 3-5 | C-2 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide five distinct signals for the five carbon atoms of the pyridine ring.

-

Chemical Shifts: The chemical shifts of the carbon atoms are influenced by the electronegativity of the directly attached and neighboring atoms.

-

The carbon bearing the fluorine atom (C-5) will be the most downfield due to the large deshielding effect of fluorine and will also exhibit a large one-bond coupling to ¹⁹F.

-

The carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly deshielded.

-

The carbons bearing the chlorine (C-3) and bromine (C-4) will have their chemical shifts influenced by the respective halogen's electronegativity and heavy atom effect.

-

-

¹³C-¹⁹F Coupling: The most informative feature of the ¹³C NMR spectrum will be the coupling of the carbon signals to the ¹⁹F nucleus.

-

A large one-bond coupling (¹JCF) in the range of 240-260 Hz is expected for C-5.

-

A two-bond coupling (²JCF) of around 20-30 Hz is anticipated for C-6 and C-4.

-

Smaller three-bond couplings (³JCF) are expected for C-2 and C-3.

-

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A more concentrated sample (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled single-pulse experiment (zgpg30).

-

Number of scans: 1024-4096.

-

Relaxation delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule.

Predicted IR Absorptions:

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretching (aromatic) |

| 1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1450-1400 | Medium | C=C and C=N stretching (pyridine ring) |

| 1250-1150 | Strong | C-F stretching |

| 850-750 | Strong | C-Cl stretching |

| 700-600 | Medium | C-Br stretching |

| 900-650 | Medium-Strong | C-H out-of-plane bending |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands:

-

Aromatic C-H Stretching: Weak bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic protons.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1400 cm⁻¹ region. The exact positions and intensities will be influenced by the halogen substituents.

-

Carbon-Halogen Stretches: The most diagnostic peaks will be the strong absorptions corresponding to the carbon-halogen bonds. The C-F stretch is typically found in the 1250-1150 cm⁻¹ region. The C-Cl stretch will appear at a lower frequency, around 850-750 cm⁻¹, and the C-Br stretch will be at an even lower frequency, around 700-600 cm⁻¹.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Relative Abundance | Assignment |

| 211/209/207 | High | [M]⁺˙ (Molecular Ion) |

| 174/172 | Medium | [M - Cl]⁺ |

| 130 | Medium | [M - Br]⁺ |

| 101 | Low | [M - Br - Cl]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The electron ionization mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions.

-

Molecular Ion: The molecular ion peak ([M]⁺˙) will be a cluster of peaks due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1). The most abundant peaks in this cluster will be at m/z 209 and 211. The entire isotopic pattern will be a definitive indicator of the presence of one bromine and one chlorine atom.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of the halogen atoms.

-

Loss of a chlorine radical will result in a fragment ion at m/z 174/172.

-

Loss of a bromine radical will lead to a fragment ion at m/z 130.

-

Subsequent loss of the remaining halogens can also be observed.

-

Figure 3: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrum Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Injector temperature: 250 °C.

-

Oven program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier gas: Helium.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Conclusion: A Self-Validating Approach to Characterization

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The synergy of these three analytical techniques provides a self-validating system for the unambiguous identification and characterization of this important chemical entity. The predicted ¹H and ¹³C NMR data, with their characteristic chemical shifts and coupling patterns, will confirm the connectivity of the molecule. The IR spectrum will verify the presence of the key functional groups and the aromatic system. Finally, the mass spectrum, with its unique isotopic pattern for the molecular ion and predictable fragmentation, will confirm the molecular weight and elemental composition. By understanding the principles outlined in this guide, researchers can confidently interpret their experimental data and ensure the quality and integrity of their scientific endeavors.

References

-

While no direct publications with the complete spectral data for this compound were found in the public domain, the principles and data for similar compounds are well-documented in standard spectroscopy textbooks and chemical databases.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The SDBS (Spectral Database for Organic Compounds) provides a large collection of spectral data for various organic compounds, which can be used for comparison with analogous structures. [Link]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-3-chloro-5-fluoropyridine: Melting Point and Solubility

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 4-Bromo-3-chloro-5-fluoropyridine

Chemical Identity

-

Systematic Name: this compound

-

Molecular Formula: C₅H₂BrClFN[2]

-

Molecular Weight: 210.43 g/mol [2]

-

Structure:

Significance in Research and Development

Halogenated heterocycles are cornerstone scaffolds in modern drug discovery. The specific arrangement of bromo, chloro, and fluoro substituents on the pyridine ring offers a unique electronic and steric profile. These halogens can serve as synthetic handles for further functionalization via cross-coupling reactions or act as modulators of metabolic stability and binding affinity. The pyridine nitrogen introduces a polar, basic site, influencing solubility and potential interactions with biological targets. Therefore, precise knowledge of its physical properties is a non-negotiable prerequisite for its effective use in synthesis, formulation, and screening.

The Critical Need for Experimental Characterization

A thorough search of chemical databases reveals a significant gap in the publicly available data for this compound, with no empirical melting point or detailed solubility profile reported[1][2]. Such data is fundamental for:

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of sample purity[3].

-

Reaction Condition Selection: Understanding solubility is crucial for choosing appropriate solvents to ensure homogeneous reaction conditions.

-

Purification Strategy: Knowledge of solubility characteristics guides the selection of solvents for crystallization, extraction, and chromatography[4].

-

Formulation Development: For drug development applications, solubility in aqueous and organic media dictates potential delivery mechanisms.

This guide provides the necessary protocols to generate this essential data with high fidelity.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range.

Theoretical Principles & Causality

The melting point is a direct measure of the energy required to overcome the crystal lattice forces holding the molecules together[5]. Impurities disrupt this crystal lattice, typically resulting in a lower and broader melting range[3]. Therefore, determining the melting point is not merely a measurement but a critical diagnostic tool for purity. The sharpness of the melting range (ideally 0.5-1.0°C for a pure compound) is as informative as the temperature value itself[5].

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp). This method is favored for its precision, small sample requirement, and safety.

Methodology Steps:

-

Sample Preparation:

-

Place a small amount (~10-20 mg) of this compound on a clean, dry watch glass.

-

Thoroughly crush the sample into a fine, uniform powder using a spatula.

-

Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, preventing inaccurate readings due to air pockets[6].

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 1-2 mm is achieved[7].

-

Rationale: A small, tightly packed sample ensures that the entire sample melts simultaneously upon reaching the melting temperature.

-

-

Apparatus Setup & Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15°C/min) to obtain an approximate melting point. This provides a target range and saves time.

-

Allow the apparatus to cool significantly below this approximate temperature.

-

Prepare a new sample and place it in the apparatus.

-

Set the heating rate to a slow, controlled ramp (1-2°C/min) starting from at least 20°C below the approximate melting point.

-

Rationale: A slow heating rate is critical for accuracy, as it ensures the temperature of the heating block, thermometer, and sample are in thermal equilibrium.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The result should be reported as a melting range (T₁ - T₂).

-

Perform the determination in triplicate to ensure reproducibility.

-

Workflow Visualization

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile Analysis

Solubility is a thermodynamic equilibrium, defined by the maximum amount of a substance that can dissolve in a given solvent system. A qualitative analysis across a range of solvents provides powerful insights into a molecule's polarity and functional group characteristics.

Theoretical Principles & Causality

The guiding principle of solubility is "like dissolves like."[4][8] This means polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. For this compound:

-

Polarity: The molecule has polar C-Halogen and C-N bonds, but its overall symmetry and the lipophilic nature of the halogens suggest it is a compound of low to moderate polarity. It is expected to be more soluble in organic solvents than in water[9].

-

Acid-Base Properties: The lone pair of electrons on the pyridine nitrogen can be protonated, making it a weak base. Therefore, its solubility in water is expected to increase significantly in an acidic solution (e.g., 5% HCl) due to the formation of a more polar, water-soluble pyridinium salt[10].

Experimental Protocol: Qualitative Solubility Testing

This protocol establishes solubility by observing the dissolution of a small, fixed amount of solute in a fixed volume of solvent. A compound is generally considered "soluble" if more than 30 mg dissolves in 1 mL of solvent.

Methodology Steps:

-

General Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in three 0.25 mL portions.

-

After each addition, shake the tube vigorously for 30 seconds.

-

Observe and record whether the compound is soluble (forms a clear, homogeneous solution), partially soluble, or insoluble[10].

-

-

Solvent Sequence & Rationale:

-

a. Water (H₂O): This initial test determines the compound's general polarity. Low solubility is expected. If soluble, test the solution with litmus paper to check for acidity or basicity[11].

-

b. 5% Aqueous HCl: This tests for basic functional groups. Due to the pyridine nitrogen, the compound is expected to be soluble in this medium.

-

Trustworthiness Check: If the compound is soluble in 5% HCl, its identity as a base is confirmed.

-

-

c. 5% Aqueous NaOH: This tests for acidic functional groups. The compound lacks acidic protons, so it is expected to be insoluble.

-

d. Common Organic Solvents: Test solubility in a range of solvents with varying polarities to establish a full profile. Suggested solvents include:

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (DCM) (moderately polar, aprotic)

-

Hexanes (non-polar)

-

-

Data Presentation: Predicted Solubility Profile

| Solvent System | Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Insoluble | The large, halogenated aromatic ring outweighs the polarity of the nitrogen atom. |

| 5% Aqueous HCl | Acidic | Soluble | The basic pyridine nitrogen is protonated to form a water-soluble pyridinium salt. |

| 5% Aqueous NaOH | Basic | Insoluble | The compound lacks acidic protons to be deprotonated by a weak base. |

| Ethanol | Polar, Protic | Soluble | Polarity is similar enough to allow for dissolution. |

| Dichloromethane | Moderately Polar | Soluble | "Like dissolves like" principle for moderately polar organic compounds.[9] |

| Hexanes | Non-polar | Sparingly Soluble / Insoluble | The compound possesses too much polarity from the C-N and C-X bonds to dissolve well in a purely non-polar solvent. |

Workflow Visualization

Caption: Decision tree for the qualitative solubility analysis of an organic compound.

Safety, Handling, and Data Reporting

Material Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related isomers and general principles for halogenated pyridines dictate a cautious approach. The compound should be assumed to be harmful and an irritant.

-

Hazard Statements: Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation[12][13][14].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves[13][14].

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling[13].

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended for similar compounds[2].

Comprehensive Data Reporting

For findings to be valuable to the scientific community, they must be reported with clarity and precision.

-

Melting Point: Report as a range (e.g., 88.5 - 89.0 °C). Specify the apparatus used and the heating rate (e.g., 1 °C/min).

-

Solubility: Report results qualitatively (Insoluble, Sparingly Soluble, Soluble) for each solvent tested. For more quantitative work, specify the determined concentration (e.g., >30 mg/mL at 25 °C).

By following the rigorous protocols outlined in this guide, researchers can confidently generate the foundational physicochemical data required to unlock the full potential of this compound in their research and development endeavors.

References

- Melting point determination. (n.d.). University of Calgary.

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Columbia University. Retrieved January 19, 2026, from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved January 19, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri–St. Louis. Retrieved January 19, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved January 19, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 19, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 19, 2026, from [Link]

-

4-Bromo-3-chloro-2-fluoropyridine | C5H2BrClFN | CID 56604170. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Cas 884494-36-4,3-BROMO-2-CHLORO-5-FLUOROPYRIDINE. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]

-

3-Bromo-4-chloro-5-fluoropyridine | Properties, Uses, Safety, Sourcing & Supplier China. (n.d.). Alchemist-chem.com. Retrieved January 19, 2026, from [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | 1211590-18-9 [chemicalbook.com]

- 2. 1211590-18-9|this compound|BLD Pharm [bldpharm.com]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 3-Bromo-4-chloro-5-fluoropyridine | Properties, Uses, Safety, Sourcing & Supplier China – High Purity Chemicals for Research & Industry [pipzine-chem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

synthesis and characterization of 4-Bromo-3-chloro-5-fluoropyridine

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-chloro-5-fluoropyridine

Foreword: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds form the backbone of a vast array of bioactive molecules. Among these, the pyridine ring is of paramount importance. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. However, the true potential of this scaffold is unlocked through precise functionalization. The strategic placement of multiple, distinct halogen atoms—as seen in this compound—creates a versatile building block ripe for sequential, regioselective modification. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this valuable chemical intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a solid, heterocyclic aromatic compound. The distinct electronic nature of the three different halogen substituents (F, Cl, Br) and their specific placement on the pyridine ring create a unique reactivity profile, making it a highly valuable intermediate for complex molecular synthesis.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1211590-18-9[1][2] |

| Molecular Formula | C₅H₂BrClFN[3] |

| Molecular Weight | 210.43 g/mol [3][4] |

| Appearance | Solid (typically light yellow powder)[5] |

| Storage Conditions | Store under inert atmosphere at 2-8°C |

Synthesis Pathway: A Logic-Driven Approach

The direct, regioselective synthesis of a tri-substituted pyridine like this compound is non-trivial. The electron-deficient nature of the pyridine ring, further deactivated by three halogen substituents, requires carefully chosen synthetic strategies. While multiple routes can be envisioned, a highly effective and logical approach involves a directed metal-halogen exchange on a di-halogenated precursor. This method offers excellent regiochemical control.

The proposed pathway starts with the commercially available 2,4-dibromo-5-fluoropyridine. The bromine at the 4-position is more susceptible to metal-halogen exchange than the bromine at the 2-position due to electronic effects and the directing influence of the adjacent fluorine. This selective lithiation, followed by quenching with a chlorinating agent, yields the target compound.

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthesis via selective metal-halogen exchange.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for the selective functionalization of halogenated pyridines[6].

-

Inert Atmosphere Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

-

Initial Solution: Dissolve 2,4-dibromo-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). The solvent must be anhydrous to prevent quenching of the highly basic organolithium reagent.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Metal-Halogen Exchange: Add n-butyllithium (n-BuLi, ~1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The n-BuLi selectively exchanges with the bromine at the 4-position.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-bromo-5-fluoro-4-lithiopyridine intermediate.

-

Chlorination: Prepare a solution of hexachloroethane (C₂Cl₆, ~1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture. Hexachloroethane serves as an efficient chlorine source for quenching the lithiated species.

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Reaction Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Purification and Isolation Protocol

Proper purification is essential to isolate the target compound from unreacted starting materials, byproducts, and reagents.

Diagram: General Purification Workflow

Caption: Standard workflow for purification and isolation.

Step-by-Step Purification

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate[7].

-

Combine and Wash: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl) to remove residual water and water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[7].

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude material can be further purified by either:

-

Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Recrystallization: Dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals[7].

-

Characterization and Spectroscopic Analysis

Confirming the structure and purity of the final compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed. While specific spectra for this exact isomer are not publicly available in peer-reviewed journals, the expected data can be reliably predicted based on its structure and data for similar compounds[1][8].

| Analysis Technique | Expected Results |

| ¹H NMR | Two signals in the aromatic region (approx. 7.5-8.5 ppm), each appearing as a doublet due to coupling with the fluorine atom. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbon atoms bonded to halogens will show characteristic chemical shifts and C-F coupling. |

| ¹⁹F NMR | A single signal, likely a doublet of doublets, confirming the presence and environment of the fluorine atom. |

| Mass Spectrometry | The molecular ion peak (M+) will show a characteristic isotopic cluster pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). The exact mass should correspond to the molecular formula C₅H₂BrClFN. |

| HPLC/LC-MS | A single major peak in the chromatogram, indicating high purity. The mass spectrum from the LC-MS detector will confirm the mass of the peak. |

Reactivity, Applications, and Strategic Value

The utility of this compound lies in its potential for selective, sequential chemical modifications.

-

Cross-Coupling Reactions: The bromine atom at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). This allows for the introduction of carbon- or nitrogen-based substituents at this position while leaving the C3-chloro and C5-fluoro groups intact for subsequent transformations.

-

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than the C4-bromo position in cross-coupling, the C3-chloro position can undergo SₙAr reactions with strong nucleophiles under forcing conditions. The fluorine atom generally remains the most resistant to substitution.

-

Applications: This hierarchical reactivity makes it an ideal intermediate for building complex molecules. It serves as a key building block in the synthesis of pharmaceuticals and agrochemicals, where the pyridine core and specific halogenation pattern are desired for biological activity or for tuning pharmacokinetic properties like metabolic stability and membrane permeability[4][9][10].

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[11].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place, typically refrigerated at 2-8°C to ensure long-term stability.

References

-

New Journal of Chemistry Supporting Information. New Journal of Chemistry. [Link]

-

PubChem. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174. [Link]

-

MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents.

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

PubChem. 4-Bromo-3-chloro-2-fluoropyridine | C5H2BrClFN | CID 56604170. [Link]

-

Lookchem. Cas 884494-36-4,3-BROMO-2-CHLORO-5-FLUOROPYRIDINE. [Link]

-

Kuujia. Cas no 1613192-96-3 (3-Bromo-4-Chloro-5-Fluoropyridine Hydrochloride). [Link]

Sources

- 1. 1211590-18-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1211590-18-9 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 [smolecule.com]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. 4-BROMO-3-CHLORO-2-FLUORO-PYRIDINE(1017793-21-3) 1H NMR [m.chemicalbook.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1613192-96-3(3-Bromo-4-Chloro-5-Fluoropyridine Hydrochloride) | Kuujia.com [kuujia.com]

- 11. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties and Reactivity of 4-Bromo-3-chloro-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloro-5-fluoropyridine is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of three different halogen atoms on the pyridine ring imparts a distinct electronic landscape and a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive analysis of the electronic properties that govern the reactivity of this compound, offering insights into its behavior in key synthetic transformations.

Molecular Structure:

-

CAS Number: 1211590-18-9[2]

-

Molecular Formula: C₅H₂BrClFN[1]

-

Molecular Weight: 210.43 g/mol [1]

-

Synonyms: 3-Bromo-4-chloro-5-fluoropyridine[1]

Electronic Properties: A Tri-Halogenated Pyridine Scaffold

The electronic nature of this compound is dictated by the interplay of the electronegative nitrogen atom and the three halogen substituents, each with differing inductive and resonance effects. The pyridine nitrogen atom strongly withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions, rendering the ring electron-deficient. This inherent electronic characteristic is further modulated by the halogen atoms.

A qualitative understanding of the electron distribution can be summarized as follows:

-

Fluorine (C5): Being the most electronegative halogen, fluorine exerts a strong electron-withdrawing inductive effect (-I). Its resonance effect (+M) is generally weaker than its inductive effect.

-

Chlorine (C3): Chlorine also exhibits a significant -I effect, though weaker than fluorine. Its +M effect is also modest.

-

Bromine (C4): Bromine is the least electronegative of the three halogens, resulting in the weakest -I effect. Its polarizability is the highest, which can influence its reactivity in certain transformations.

This combination of electron-withdrawing groups significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it highly susceptible to nucleophilic attack.

Molecular Orbital Analysis and Electrostatic Potential

A Density Functional Theory (DFT) calculation would likely reveal the following:

-

LUMO Distribution: The LUMO is expected to have significant coefficients on the carbon atoms of the pyridine ring, particularly at the C2, C4, and C6 positions, which are most activated towards nucleophilic attack. The presence of the halogens will further influence the precise distribution.

-

Electrostatic Potential Map (EPM): An EPM would visualize the electron-rich and electron-deficient regions of the molecule. The area around the nitrogen atom would be electron-rich (negative potential), while the pyridine ring carbons, especially those bearing halogens, would be electron-poor (positive potential), highlighting their electrophilic character.

Reactivity and Synthetic Applications

The unique electronic properties of this compound give rise to a rich and regioselective reactivity profile, making it a versatile intermediate in organic synthesis. The primary modes of reactivity are nucleophilic aromatic substitution (SNAᵣ) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-deficient nature of the pyridine ring facilitates SNAᵣ reactions. The regioselectivity of these reactions is governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. In pyridines, attack at the C2 and C4 positions is generally favored due to the ability of the nitrogen atom to stabilize the resulting negative charge through resonance.[4]

In the case of this compound, the situation is complex due to the multiple halogen substituents which can act as leaving groups. The relative reactivity of halogens as leaving groups in SNAᵣ reactions typically follows the trend: F > Cl > Br > I. However, the position of the halogen and the nature of the incoming nucleophile also play a crucial role.

Predicted Regioselectivity:

Based on general principles, nucleophilic attack is most likely to occur at the C4 position, displacing the bromide, or at the C2/C6 positions if a suitable leaving group were present there. The strong electron-withdrawing effects of all three halogens and the pyridine nitrogen activate the entire ring system. Experimental studies on closely related polyhalogenated pyridines are necessary to definitively establish the regiochemical outcome with various nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.[5][6] The regioselectivity in these reactions is primarily determined by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. The general reactivity trend for C-X bond activation is C-I > C-Br > C-OTf > C-Cl.[6]

This differential reactivity allows for selective functionalization of the different C-X bonds in this compound.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7][8] In this compound, the C-Br bond at the C4 position is significantly more reactive towards oxidative addition than the C-Cl bond at the C3 position. This allows for the selective coupling of an aryl or vinyl boronic acid at the C4 position while leaving the C-Cl bond intact for subsequent transformations.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5][9][10] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for the selective amination at the C4 position of this compound. This provides a direct route to 4-amino-3-chloro-5-fluoropyridine derivatives.

Experimental Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1211590-18-9 | [2] |

| Molecular Formula | C₅H₂BrClFN | [1] |

| Molecular Weight | 210.43 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (predicted) | - |

Table 2: Predicted Reactivity in Key Transformations

| Reaction Type | Reactive Site | Leaving Group | Rationale |

| Suzuki-Miyaura Coupling | C4 | Br | Higher reactivity of C-Br vs. C-Cl in oxidative addition. |

| Buchwald-Hartwig Amination | C4 | Br | Higher reactivity of C-Br vs. C-Cl in oxidative addition. |

| Nucleophilic Aromatic Substitution | C4 (most likely) | Br | Favorable position for nucleophilic attack and good leaving group ability. |

Visualizations

Diagrams

Caption: Key reactivity pathways of this compound.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its electronic properties, characterized by an electron-deficient pyridine ring substituted with three different halogens, allow for predictable and regioselective transformations. The pronounced difference in reactivity between the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions enables the sequential introduction of various functionalities. This makes this compound a valuable tool for the synthesis of novel compounds in the fields of drug discovery and materials science, offering a platform for the creation of diverse and complex molecular structures. Further experimental and computational studies on this specific molecule will undoubtedly uncover even more of its synthetic potential.

References

-

Journal of the American Chemical Society. (2020, May 29). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

-

MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

ResearchGate. Fig. 2 Results of DFT calculations. (A) Electrostatic potential map of.... [Link]

-

ResearchGate. Molecular Electrostatic Potential Maps for the studied compounds (Fused.... [Link]

-

MDPI. (2022, April 19). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

ResearchGate. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF. [Link]

-

ResearchGate. Electrostatic potential maps (calculated for 0.001 au electron.... [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

-

Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

-

ResearchGate. Electrostatic potential map of b. | Download Scientific Diagram. [Link]

-

MOST Wiedzy. (2021, March 25). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. [Link]

-

ResearchGate. Molecular Electrostatic potential map of (a), (b), (c) and (d).... [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. [Link]

-

PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine. [Link]

-

PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

-

MDPI. (2022, November 29). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

YouTube. (2020, January 14). Pyridine l molecular orbital structure of Pyridine l Heterocyclic compounds l BSc 3rd year organic. [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

-

YouTube. (2018, August 11). 14 Orbital Structure & Resonance in Pyridine. [Link]

-

YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. [Link]

-

YouTube. (2017, August 3). 13. Molecular Orbital Theory. [Link]

-

Scribd. Molecular Orbitals of Pyridine and Pyrrole | PDF. [Link]

-

Refubium - Freie Universität Berlin. (2022, October 12). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. [Link]

Sources

- 1. Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. youtube.com [youtube.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. 3-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

Part 1: Foundational Quantum Chemical Analysis: Unveiling Intrinsic Molecular Properties

An In-depth Technical Guide to the Computational Modeling of 4-Bromo-3-chloro-5-fluoropyridine

This guide provides a comprehensive framework for the computational investigation of this compound, a polysubstituted heterocyclic compound with significant potential in medicinal chemistry and materials science. Pyridine-based scaffolds are integral to numerous pharmaceuticals, and the strategic placement of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The presence of bromine, chlorine, and fluorine offers a unique opportunity to study the interplay of various non-covalent interactions, most notably the halogen bond, which is increasingly recognized as a critical factor in drug design.[3][4]

This document eschews a rigid template, instead adopting a narrative that mirrors a logical research progression. We will begin with foundational quantum mechanical analyses to understand the molecule's intrinsic properties, proceed to model its reactivity and intermolecular interactions, and conclude with molecular dynamics simulations to explore its behavior in a condensed-phase environment. The causality behind each methodological choice is explained, ensuring that this guide serves not just as a protocol, but as a self-validating system for rigorous scientific inquiry.

Our investigation begins with the isolated molecule to establish a baseline understanding of its structure and electronic character. For this, Density Functional Theory (DFT) is the computational workhorse, offering an unparalleled balance of accuracy and computational efficiency for systems of this nature.[5]

Causality of Method Selection

-

Density Functional: We select the M06-2X functional. While B3LYP is a common choice, M06-2X was specifically developed to provide better accuracy for non-covalent interactions, which is paramount for a molecule decorated with three different halogens, each capable of participating in complex electronic effects and intermolecular bonding.[6][7]

-

Basis Set: The 6-311+G(d,p) basis set is employed. The triple-zeta valence description (6-311) provides flexibility for the valence electrons. The inclusion of diffuse functions (+) is critical for accurately describing the electron density far from the nuclei, essential for modeling non-covalent interactions. Finally, polarization functions (d,p) are non-negotiable, as they allow for the distortion of atomic orbitals, a physical reality in the formation of chemical bonds and interactions like the σ-hole.[8][9]

Workflow for Foundational Analysis

The logical flow for this stage of the investigation is depicted below. It begins with finding the most stable 3D structure and confirming its stability before proceeding to analyze its electronic properties.

Caption: Quantum Mechanics (QM) workflow for foundational analysis.

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Structure Input: Generate an initial 3D structure of this compound. The CAS Number is 1211540-92-9.[10]

-

Calculation Setup: Using a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation with the following keywords: Opt Freq M062X/6-311+G(d,p). This command simultaneously requests a geometry optimization followed by a frequency calculation at the optimized structure.

-

Execution: Run the calculation. The optimization process iteratively adjusts the molecular geometry to minimize the total energy.

-

Verification: Upon completion, inspect the output file. Confirm that the optimization converged successfully. Crucially, check the frequency calculation results to ensure there are no imaginary frequencies, which verifies that the optimized structure is a true energy minimum.[11]

Data Presentation: Key Molecular Properties

The calculations yield fundamental data about the molecule's structure and electronic nature.

| Property | Calculated Value | Significance |

| Dipole Moment | Value (Debye) | Indicates overall molecular polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | Value (eV) | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value (eV) | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value (eV) | A key indicator of chemical reactivity and electronic stability. |

(Note: Specific numerical values are placeholders and would be generated by executing the described computational protocol.)

Analysis of the Molecular Electrostatic Potential (MEP)

The MEP is a critical tool for understanding reactivity. It maps the electrostatic potential onto the molecule's electron density surface. For this compound, the MEP analysis is expected to reveal:

-

Nucleophilic Region: A negative potential (red) around the nitrogen atom, consistent with its lone pair of electrons.

-

Electrophilic Regions: A positive potential (blue) on the hydrogen atoms. Most importantly, a distinct region of positive potential, known as the σ-hole , is anticipated on the outermost portion of the bromine atom. This counter-intuitive feature, where an electronegative atom has an electrophilic region, is the foundation of halogen bonding.[3][12]

Part 2: Modeling Reactivity and Halogen Bonding

With the intrinsic properties established, we now model the molecule's behavior in a chemical context. We will focus on halogen bonding, a defining characteristic of this molecule, and a representative reaction mechanism.

Investigating the Halogen Bond

The σ-hole on the bromine atom makes it a potent halogen bond (XB) donor. Understanding the strength and geometry of this interaction is crucial for drug development, where XBs can enhance ligand-protein binding affinity.[4][13]

Experimental Protocol: Quantifying Halogen Bond Strength

-

System Setup: Create a supermolecule consisting of this compound (the XB donor) and a simple Lewis base like formaldehyde (H₂C=O) as the XB acceptor. Position the oxygen atom of formaldehyde towards the bromine's σ-hole.

-

Geometry Optimization: Optimize the geometry of this complex using the same level of theory (M06-2X/6-311+G(d,p)).

-

Interaction Energy Calculation: The binding energy (BE) is calculated as: BE = E_complex - (E_pyridine + E_formaldehyde) Where E is the electronic energy of each optimized component.

-

Basis Set Superposition Error (BSSE) Correction: To obtain an accurate binding energy, a counterpoise correction must be applied. This accounts for the artificial stabilization that occurs when the basis functions of one molecule are used by the other in the complex. The final, corrected interaction energy (IE) is the benchmark for the bond's strength.

Modeling a Nucleophilic Aromatic Substitution (SNAr) Reaction

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogens, makes it susceptible to nucleophilic attack. Modeling this reaction provides insight into the molecule's potential for chemical modification.

Caption: A representative reaction coordinate for an SNAr mechanism.

Protocol: Transition State Search and IRC Analysis

-

Identify Reactants and Products: Define the structures for the reactants (e.g., this compound + a nucleophile like OH⁻) and the expected product.

-

Transition State (TS) Search: Use a TS search algorithm (e.g., QST3 or Berny optimization) to locate the saddle point on the potential energy surface connecting reactants and products. This requires an initial guess of the TS structure.

-

TS Verification: Perform a frequency calculation at the located TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the TS. This traces the reaction path "downhill" to confirm that the located TS indeed connects the intended reactants and products.

This analysis yields the activation energy barrier, a critical parameter for predicting reaction kinetics.

Part 3: Molecular Dynamics (MD) Simulations in Aqueous Solution

While QM provides a precise but static picture, Molecular Dynamics (MD) simulations allow us to study the molecule's dynamic behavior over time in a realistic environment, such as water, which is essential for understanding its behavior in a biological context.

Causality of Force Field Selection

The accuracy of MD simulations hinges on the quality of the force field. Standard force fields often struggle with highly polarized and anisotropic atoms like halogens. Specifically, they may fail to reproduce the σ-hole and thus cannot accurately model halogen bonds.

-

Recommendation: Start with a generalized force field like the General Amber Force Field (GAFF2) .

-

Validation is Key: It is imperative to validate the partial charges assigned by the standard parameterization. A robust approach is to derive new partial charges using a quantum mechanical potential-fitting procedure (e.g., RESP or Merz-Kollman) based on the MEP calculated in Part 1.

-

Advanced Modeling: For high-fidelity simulations where halogen bonding is the primary focus, consider using force fields that incorporate virtual particles or off-center charges to explicitly model the σ-hole.[3]

MD Simulation Workflow

Caption: Standard workflow for a GROMACS/AMBER MD simulation.

Experimental Protocol: Solvated System Simulation

-

Parameterization: Generate force field parameters for this compound, paying close attention to the atomic partial charges.

-

Solvation: Place the parameterized molecule in the center of a periodic box of water (e.g., TIP3P model). Add counter-ions as needed to neutralize the system.

-

Minimization: Perform energy minimization using steepest descent followed by conjugate gradient methods to relax the system and remove bad contacts.

-

Equilibration:

-

NVT Ensemble: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Use position restraints on the solute to allow the solvent to equilibrate around it.

-

NPT Ensemble: Switch to a constant pressure ensemble to allow the system density to relax to the correct value. Gradually release the position restraints on the solute.

-

-

Production: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints, saving the coordinates (trajectory) at regular intervals.

-

Analysis: Analyze the resulting trajectory to understand the molecule's solvation structure (via Radial Distribution Functions) and conformational stability.

Conclusion and Future Directions

This guide has outlined a multi-faceted computational strategy for the comprehensive analysis of this compound. By systematically progressing from quantum mechanics of the isolated molecule to the statistical mechanics of its solvated state, researchers can build a robust, predictive model of its behavior. The emphasis on justifying methodological choices and validating protocols ensures the scientific integrity of the findings.

Future work could extend these models to more complex environments. QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be employed to study enzymatic reactions or binding within a protein active site with high accuracy. Furthermore, the data generated from these validated QM and MD simulations can serve as a foundation for training machine learning models to accelerate the discovery and optimization of new pyridine-based therapeutics.

References

-

Title: Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives Source: PMC - NIH URL: [Link]

-

Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC URL: [Link]

-

Title: Quantum Chemical Insight into 1,2-Shift Rearrangement in Bromination of Allylaryls Source: PMC URL: [Link]

-

Title: Quantum chemical simulation for the mechanism of benzene bromination Source: ResearchGate URL: [Link]

-

Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: RSC Publishing URL: [Link]

-

Title: Facile synthesis, crystal growth, characterization and computational study of new pyridine-based halogenated hydrazones: Unveiling the stabilization behavior in terms of noncovalent interactions Source: ResearchGate URL: [Link]

-

Title: Quantum Chemistry Calculations for Metabolomics: Focus Review Source: PMC - PubMed Central URL: [Link]

-

Title: Results of quantum-chemical calculation of forming the complex S- anion+BrCH 3 by ab initio in base 6-311G** Source: ResearchGate URL: [Link]

-

Title: Computational Tools To Model Halogen Bonds in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: Computational Tools To Model Halogen Bonds in Medicinal Chemistry Source: PubMed URL: [Link]

-

Title: Stereoselectively fluorinated N-heterocycles: a brief survey Source: PMC - NIH URL: [Link]

-

Title: Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation Source: PMC - NIH URL: [Link]

-

Title: Computer Modeling of Halogen Bonds and Other σ-Hole Interactions Source: Chemical Reviews URL: [Link]

-

Title: Synthesis and reactivity of fluorinated heterocycles Source: ResearchGate URL: [Link]

-

Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum Chemical Insight into 1,2-Shift Rearrangement in Bromination of Allylaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Bromo-3-chloro-5-fluoropyridine Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. While the biological activities of many substituted pyridines are well-documented, the specific therapeutic potential of derivatives based on the 4-bromo-3-chloro-5-fluoropyridine core remains a largely unexplored frontier. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate this promising, yet uncharted, chemical space. We will delve into the strategic rationale for exploring these derivatives, propose robust synthetic strategies for library generation, outline key biological screening funnels, and provide detailed protocols for investigating their mechanisms of action. This document serves as a roadmap for unlocking the potential of this compound derivatives in the quest for novel therapeutics.

The Strategic Imperative: Why this compound?